tert-Butyl {[6-(hydroxymethyl)pyridin-2-yl]methyl}carbamate
Description
tert-Butyl {[6-(hydroxymethyl)pyridin-2-yl]methyl}carbamate (CAS: 205676-84-2) is a carbamate-protected pyridine derivative characterized by a hydroxymethyl substituent at the 6-position of the pyridine ring and a tert-butyl carbamate group on the adjacent methyl group. This compound serves as a versatile intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors and other bioactive molecules . Its hydroxymethyl group enhances reactivity for further functionalization, making it valuable in medicinal chemistry.
Properties
IUPAC Name |
tert-butyl N-[[6-(hydroxymethyl)pyridin-2-yl]methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3/c1-12(2,3)17-11(16)13-7-9-5-4-6-10(8-15)14-9/h4-6,15H,7-8H2,1-3H3,(H,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWFNVAGTSLGOHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NC(=CC=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10652155 | |
| Record name | tert-Butyl {[6-(hydroxymethyl)pyridin-2-yl]methyl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10652155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
153621-48-8 | |
| Record name | tert-Butyl {[6-(hydroxymethyl)pyridin-2-yl]methyl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10652155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Materials and Reagents
The most common starting material is ethyl 6-(tert-butoxycarbonyl(methyl)amino)picolinate , a Boc-protected pyridinecarboxylate ester. Key reagents include:
Reaction Conditions and Optimization
The reduction typically proceeds under inert atmospheres at 0–20°C. For example:
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Temperature : 0°C initial cooling, gradual warming to room temperature.
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Duration : 3–12 hours, depending on ester reactivity.
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Workup : Quenching with THF-water mixtures, followed by NaOH and filtration.
Example Protocol :
Yield and Purity Considerations
| Condition | Solvent | Time (h) | Yield | Purity | Source |
|---|---|---|---|---|---|
| 0°C → RT, N2 | THF | 12 | 67% | >95% | |
| 0°C, LAH in ether | Diethyl ether | 3 | 78% | >90% |
Yields are influenced by solvent choice and quenching protocols. THF generally provides higher yields (67–78%) compared to diethyl ether.
Alternative Pathways via Nucleophilic Substitution
Bromomethyl Intermediate Synthesis
An alternative route involves bromomethyl intermediates for hydroxyl group introduction:
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Bromination : Treat 6-methylpyridin-2-ylmethyl carbamate with carbon tetrabromide (CBr4) and triphenylphosphine (PPh3) in dichloromethane.
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Substitution : Replace bromine with hydroxide via SN2 reaction.
Example Protocol :
Hydroxyl Group Introduction
Hydroxymethylation can also be achieved via:
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Oxidation-Reduction : Oxidize a methyl group to a carboxylic acid, followed by esterification and reduction.
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Direct Hydroxymethylation : Use formaldehyde under basic conditions.
Comparative Analysis of Methodologies
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Ester Reduction | High yields, straightforward | Requires anhydrous conditions | 60–78% |
| Bromomethyl Pathway | Flexible for further functionalization | Multi-step, lower atom economy | 50–65% |
The ester reduction method is preferred for scalability, while the bromomethyl route offers versatility for derivatives.
Industrial-Scale Production Considerations
For large-scale synthesis, continuous flow reactors and automated systems are recommended to:
Chemical Reactions Analysis
Types of Reactions: tert-Butyl {[6-(hydroxymethyl)pyridin-2-yl]methyl}carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The pyridine ring can be reduced under specific conditions.
Substitution: The carbamate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Nucleophiles such as amines or alcohols can react with the carbamate group under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of carboxylated derivatives.
Reduction: Formation of reduced pyridine derivatives.
Substitution: Formation of substituted carbamate derivatives.
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl {[6-(hydroxymethyl)pyridin-2-yl]methyl}carbamate is used as a building block for the synthesis of more complex molecules. It can be employed in various organic synthesis reactions to introduce the pyridine and carbamate functionalities into target compounds .
Biology and Medicine: In biological and medical research, this compound may be investigated for its potential pharmacological properties. It could serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound might be used in the production of specialty chemicals or as an intermediate in the synthesis of agrochemicals or pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-Butyl {[6-(hydroxymethyl)pyridin-2-yl]methyl}carbamate is not well-documented. it is likely to interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways and molecular targets would depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Table 1: Comparison of tert-Butyl {[6-(hydroxymethyl)pyridin-2-yl]methyl}carbamate with Analogous Compounds
Key Differences :
- The hydroxymethyl group introduces higher polarity and susceptibility to oxidation compared to chloro or methoxy groups.
- Chloro derivatives are more reactive in cross-coupling reactions (e.g., Suzuki-Miyaura) due to the electronegative Cl atom .
- Methoxy-substituted analogs exhibit enhanced stability and solubility, favoring applications in drug formulations .
Physicochemical and Pharmacological Properties
- Solubility : The hydroxymethyl group in the target compound improves water solubility compared to methyl or chloro analogs, facilitating biological testing .
- Stability : tert-Butyl (6-chloropyridin-2-yl)methylcarbamate is more stable under basic conditions, whereas the hydroxymethyl analog may require storage at low temperatures to prevent degradation .
Biological Activity
tert-Butyl {[6-(hydroxymethyl)pyridin-2-yl]methyl}carbamate is a complex organic compound with potential applications in medicinal chemistry and pharmacology. Its unique structural features, including a pyridine ring and a hydroxymethyl group, suggest diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and comparative analysis with similar compounds.
Chemical Structure and Properties
The molecular formula of this compound is C₁₁H₁₆N₂O₃. The compound features a tert-butyl group attached to a pyridine ring at the 6-position, which is further substituted by a hydroxymethyl group and a carbamate functional group. This structural complexity contributes to its potential biological activities.
Pharmacological Properties
Research indicates that this compound may exhibit various pharmacological properties:
- Antimicrobial Activity : Many pyridine derivatives have demonstrated efficacy against bacterial and fungal strains. Preliminary studies suggest that this compound may possess similar antimicrobial properties, potentially making it useful in developing new antibiotics.
- Anticancer Properties : Some studies have indicated that pyridine derivatives can inhibit cancer cell proliferation. While specific data on this compound is limited, its structural similarity to known anticancer agents suggests it may also exhibit cytotoxic effects against various cancer cell lines .
- Enzyme Inhibition : The compound is being explored as a lead for developing inhibitors targeting specific enzymes or receptors involved in disease processes. Its ability to modulate enzyme activity could have significant implications for therapeutic interventions.
The exact mechanism of action for this compound is not fully elucidated. However, it is believed to interact with molecular targets such as enzymes or receptors, modulating their activity and influencing biological pathways. Further research is necessary to delineate these interactions and their implications in therapeutic contexts .
Comparative Analysis with Similar Compounds
A comparison with structurally related compounds can provide insights into the unique characteristics of this compound:
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| Tert-butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate | C₁₁H₁₆N₂O₃ | Different position of hydroxymethyl group | Varying biological activity due to structural changes |
| N,N-Dimethyl (6-(hydroxymethyl)pyridin-2-yl)carbamate | C₁₂H₁₈N₂O₃ | Dimethyl substitution on nitrogen | Altered pharmacokinetics |
| Tert-butyl ((6-(hydroxymethyl)pyridin-2-yl)methyl)(methyl)carbamate | C₁₃H₂₀N₂O₃ | Additional methyl groups | Potentially enhanced solubility |
This table highlights the distinctions in structure that may influence solubility, stability, and biological interactions, emphasizing the unique attributes of this compound in chemical and biological contexts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
